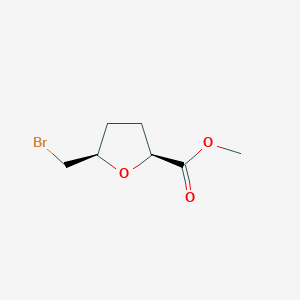

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

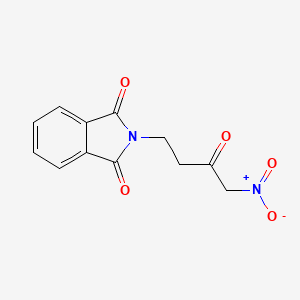

“Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate” is a chemical compound. Based on its name, it appears to be an ester (carboxylate) and contains a bromomethyl group attached to an oxolane ring. The (2S,5R) denotes the stereochemistry of the molecule, indicating the spatial arrangement of the atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxolane ring, possibly through a cyclization reaction, followed by the introduction of the bromomethyl and carboxylate groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would consist of a five-membered oxolane ring, with a bromomethyl group and a carboxylate group attached. The (2S,5R) configuration indicates the positions and orientations of these groups on the ring.Chemical Reactions Analysis

The bromomethyl group is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The ester could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, functional groups, and stereochemistry. For example, the presence of the polar carboxylate group could influence its solubility in different solvents.科学的研究の応用

Organic Synthesis and Catalysis

- Palladium-Catalysed Direct Heteroarylations : Research has shown that compounds similar to Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate can be used in palladium-catalysed direct heteroarylations. These processes are significant for the formation of biheteroaryls in high yields, with ester groups preventing dimer or oligomer formation and allowing a wide variety of heteroaromatics to be coupled efficiently (Fu, Zhao, Bruneau, & Doucet, 2012).

- Synthesis of Oxazolone-4-carboxylates : The synthesis of 2-oxazolone-4-carboxylates from related bromo-ketoesters has been described, showcasing methods for converting these compounds into heterocycles with potential applications in pharmaceuticals and materials science (Okonya, Hoffman, & Johnson, 2002).

Biological Process Studies

- DNA Methylation and Demethylation : Studies have elucidated the roles of TET proteins in the oxidation of 5-methylcytosine to its oxidized derivatives, including 5-hydroxymethylcytosine, demonstrating the dynamic nature of DNA methylation and its implications for gene regulation and embryonic development (Wu & Zhang, 2017).

Electrocatalysis and Carbon Dioxide Utilization

- Electrocatalytic Carboxylation : Research has demonstrated the potential for electrocatalytic carboxylation of bromo-substituted pyridines with CO2 in ionic liquids, offering a sustainable pathway for the synthesis of valuable carboxylic acids (Feng, Huang, Liu, & Wang, 2010).

Esterification in Organic Synthesis

- Selective Esterifications : Innovations in selective esterification techniques have been reported, demonstrating the efficiency of certain catalysts and reagents in esterifying primary alcohols in the presence of water, which is relevant for the synthesis of various ester-functionalized compounds (Wang, Aleiwi, Wang, & Kurosu, 2012).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, as a general rule, all chemicals should be handled with appropriate safety precautions.

将来の方向性

Future studies could explore the synthesis, reactions, and potential applications of this compound. This could include investigating its reactivity, stability, and any biological activity.

Please note that this is a general analysis based on the name of the compound. For a comprehensive analysis, specific literature and experimental data would be needed. Always consult appropriate safety data and literature before handling or working with new compounds.

特性

IUPAC Name |

methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNKYZOFQQCVAD-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide](/img/structure/B2710817.png)

![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)